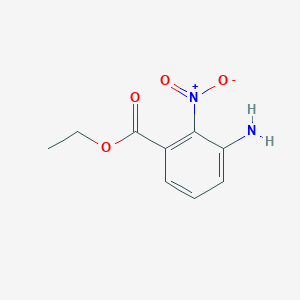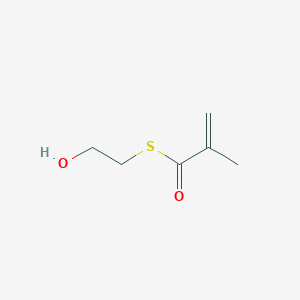
Hydroxyethylthiomethacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyethylthiomethacrylate, also known as HETMA, is a chemical compound that has gained popularity in the field of scientific research due to its unique properties. It is a monomer that is commonly used in the synthesis of polymers and copolymers. HETMA has a thiol group that makes it an excellent candidate for the preparation of functional materials.
Mecanismo De Acción
The thiol group in Hydroxyethylthiomethacrylate makes it an excellent candidate for the preparation of functional materials. The thiol group can undergo a thiol-ene reaction, which results in the formation of a covalent bond between the thiol group and an unsaturated carbon-carbon bond. This reaction is usually initiated by UV light or heat. The thiol-ene reaction has been extensively used in the synthesis of polymers and copolymers, which have a wide range of applications.
Efectos Bioquímicos Y Fisiológicos
Hydroxyethylthiomethacrylate has been shown to have low toxicity and is biocompatible. It has been used in the synthesis of biomaterials, such as hydrogels, which have shown promising results in tissue engineering and drug delivery systems. Hydroxyethylthiomethacrylate-based hydrogels have been shown to have good mechanical properties, high water content, and good biocompatibility. These properties make them an excellent candidate for tissue engineering applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydroxyethylthiomethacrylate has several advantages for lab experiments. It is easy to synthesize, has low toxicity, and is biocompatible. It can be easily incorporated into polymers and copolymers, which have a wide range of applications. However, Hydroxyethylthiomethacrylate has some limitations. It is sensitive to UV light and heat, which can initiate the thiol-ene reaction. This can result in the premature crosslinking of the polymer, which can affect its properties.
Direcciones Futuras
There are several future directions for the use of Hydroxyethylthiomethacrylate in scientific research. One direction is the development of Hydroxyethylthiomethacrylate-based polymers for drug delivery systems. Hydroxyethylthiomethacrylate-based polymers can be used to develop drug delivery systems that are biocompatible, biodegradable, and have controlled release properties. Another direction is the development of Hydroxyethylthiomethacrylate-based hydrogels for tissue engineering applications. Hydroxyethylthiomethacrylate-based hydrogels can be used to develop scaffolds for tissue regeneration, which have good mechanical properties, high water content, and good biocompatibility. Additionally, Hydroxyethylthiomethacrylate can be used in the synthesis of functional materials, such as self-healing coatings and adhesives, which have a wide range of applications.
Métodos De Síntesis
Hydroxyethylthiomethacrylate can be synthesized through a radical polymerization reaction. The reaction involves the addition of a thiol group to methacrylate, resulting in the formation of Hydroxyethylthiomethacrylate. The reaction is usually carried out in the presence of a radical initiator, such as AIBN or benzoyl peroxide, and a solvent, such as ethanol or water.
Aplicaciones Científicas De Investigación
Hydroxyethylthiomethacrylate has been extensively used in scientific research due to its unique properties. It is commonly used in the synthesis of polymers and copolymers, which have a wide range of applications, such as drug delivery systems, tissue engineering, and biosensors. Hydroxyethylthiomethacrylate-based polymers have been used to develop hydrogels, which have shown promising results in wound healing and tissue regeneration. Hydroxyethylthiomethacrylate has also been used in the synthesis of functional materials, such as self-healing coatings and adhesives.
Propiedades
Número CAS |
169682-76-2 |
|---|---|
Nombre del producto |
Hydroxyethylthiomethacrylate |
Fórmula molecular |
C6H10O2S |
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
S-(2-hydroxyethyl) 2-methylprop-2-enethioate |
InChI |
InChI=1S/C6H10O2S/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3 |
Clave InChI |
JOSPATDJXGYHCF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)SCCO |
SMILES canónico |
CC(=C)C(=O)SCCO |
Otros números CAS |
169682-76-2 |
Sinónimos |
HETMA hydroxyethylthiomethacrylate thiomethacrylic acid S-(2-hydroxyethyl) este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



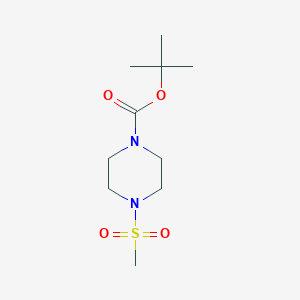
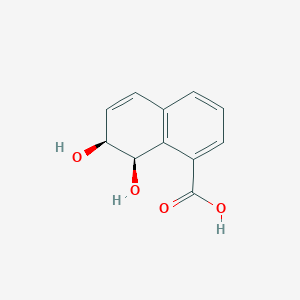


![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)


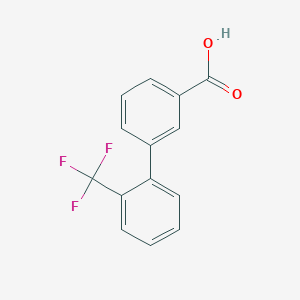


![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)
